This compound has been synthesized and characterized in various studies focusing on its potential applications in pharmaceuticals, particularly in the context of anti-cancer activities and other therapeutic uses. Its classification falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur atoms.
The synthesis of N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide typically involves several steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final compound.
The molecular structure of N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide can be described as follows:
The compound's structure can be represented by its SMILES notation: CCOCC(=O)NCCN1C=CC(=N1)C2=CC=CS2
, which reflects the arrangement of atoms within the molecule.
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide can participate in various chemical reactions:
These reactions can be utilized to further modify the compound for enhanced biological activity or to create derivatives for specific applications.
The physical and chemical properties of N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide are critical for understanding its behavior in biological systems:
These properties are essential for determining formulation strategies in drug development.
N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide has several scientific applications:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7